molecular formula C11H10N2O2 B11895531 Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one

Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one

Cat. No.: B11895531
M. Wt: 202.21 g/mol
InChI Key: OXGRBHHRZGDOLV-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrido[2,3-d][1,3]oxazin]-2-one moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one typically involves a multi-step process. One common method is the cyclo-condensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the spiro linkage .

Industrial Production Methods

While specific industrial production methods for Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrido[2,3-d][1,3]oxazin]-2-one moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one: Another spiro compound with a similar core structure but different functional groups.

    Spiro[cyclopentane-1,4’-[4H]pyrido[2,3-d][1,3]oxazin]-2’(1H)-one: A closely related compound with slight variations in the spiro linkage and substituents.

Uniqueness

Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrido[2,3-d][1,3]oxazin]-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

spiro[cyclopentane-2,4'-pyrido[2,3-d][1,3]oxazine]-1-one

InChI

InChI=1S/C11H10N2O2/c14-9-4-1-5-11(9)8-3-2-6-12-10(8)13-7-15-11/h2-3,6-7H,1,4-5H2

InChI Key

OXGRBHHRZGDOLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)C3=C(N=CC=C3)N=CO2

Origin of Product

United States

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